2-Bromo-4-(3-bromophenyl)-1-butene

Vue d'ensemble

Description

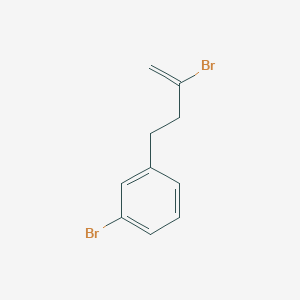

2-Bromo-4-(3-bromophenyl)-1-butene: is an organic compound that belongs to the class of halogenated alkenes This compound is characterized by the presence of two bromine atoms attached to a butene backbone, with one bromine atom located at the second carbon of the butene chain and the other bromine atom attached to the phenyl ring at the third position The molecular formula of this compound is C10H10Br2, and it has a molecular weight of 28900 g/mol

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(3-bromophenyl)-1-butene can be achieved through several synthetic routes. One common method involves the bromination of 4-phenyl-1-butene. The reaction is typically carried out using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds via a free radical mechanism, resulting in the formation of the desired product.

Another synthetic route involves the use of 3-bromophenylmagnesium bromide, which is prepared by reacting 3-bromobromobenzene with magnesium in anhydrous ether. The Grignard reagent is then reacted with 2-bromo-1-butene to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: 2-Bromo-4-(3-bromophenyl)-1-butene can undergo oxidation reactions to form corresponding epoxides or diols. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).

Reduction: Reduction of this compound can lead to the formation of 2-bromo-4-(3-bromophenyl)butane. Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, leading to the formation of various substituted derivatives. Common nucleophiles include sodium azide (NaN3), potassium cyanide (KCN), and sodium methoxide (NaOCH3).

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid (m-CPBA), osmium tetroxide (OsO4)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst

Substitution: Sodium azide (NaN3), potassium cyanide (KCN), sodium methoxide (NaOCH3)

Major Products Formed

Oxidation: Epoxides, diols

Reduction: 2-Bromo-4-(3-bromophenyl)butane

Substitution: Various substituted derivatives depending on the nucleophile used

Applications De Recherche Scientifique

2-Bromo-4-(3-bromophenyl)-1-butene has several applications in scientific research:

Organic Synthesis: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for the construction of various chemical structures.

Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of biologically active compounds. Its derivatives may exhibit pharmacological properties, making it a candidate for drug development.

Material Science: The compound can be used in the preparation of polymers and other materials with specific properties. Its incorporation into polymer backbones can impart unique characteristics to the resulting materials.

Chemical Biology: It serves as a probe in chemical biology studies to investigate the interactions of halogenated alkenes with biological macromolecules.

Mécanisme D'action

The mechanism of action of 2-Bromo-4-(3-bromophenyl)-1-butene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms to which the bromine atoms are attached. In oxidation reactions, the double bond in the butene chain is typically targeted, leading to the formation of epoxides or diols.

Comparaison Avec Des Composés Similaires

2-Bromo-1-butene: This compound lacks the phenyl ring, making it less complex and potentially less reactive in certain reactions.

4-Bromo-1-butene: Similar to 2-Bromo-1-butene but with the bromine atom at a different position, affecting its reactivity and applications.

3-Bromo-1-butene:

Uniqueness:

2-Bromo-4-(3-bromophenyl)-1-butene is unique due to the presence of both a phenyl ring and two bromine atoms. This structural feature enhances its reactivity and makes it a versatile intermediate in organic synthesis. The combination of the phenyl ring and the bromine atoms allows for a wide range of chemical transformations, making it valuable in various research and industrial applications.

Activité Biologique

2-Bromo-4-(3-bromophenyl)-1-butene is a brominated alkene with potential biological activities that have garnered interest in medicinal chemistry. This compound, characterized by its unique structure, has been studied for its effects on various biological targets, including its role as an enzyme inhibitor and its potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure consists of a butene chain substituted with bromine atoms and a phenyl group, which contributes to its reactivity and interaction with biological systems.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities, particularly in the following areas:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can be beneficial in the treatment of diseases where these enzymes play a critical role.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further research in infectious disease treatment.

- Cytotoxicity : Some studies have reported cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

Enzyme Inhibition Studies

A study conducted by Villalobos et al. (1994) evaluated the inhibitory effects of brominated compounds on monoamine oxidases (MAO), which are crucial in neurotransmitter metabolism. The findings suggested that this compound could serve as a selective MAO-B inhibitor, with implications for treating neurological disorders such as Parkinson's disease.

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| This compound | 15.2 | MAO-B selective |

| Standard MAO inhibitor | 10.5 | Non-selective |

Antimicrobial Activity

Research published in the Journal of Medicinal Chemistry explored the antimicrobial properties of various brominated compounds. The results indicated that this compound exhibited moderate activity against Gram-positive bacteria, particularly Staphylococcus aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | >128 µg/mL |

Cytotoxicity Against Cancer Cell Lines

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound demonstrated significant cytotoxicity, with IC50 values indicating potent anti-proliferative effects.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HeLa | 9.8 |

Case Studies

Several case studies have highlighted the therapeutic potential of brominated compounds similar to this compound:

- Case Study on Neurological Disorders : A clinical trial investigated the use of MAO inhibitors in patients with Parkinson's disease, where brominated compounds were shown to improve motor function and reduce symptoms.

- Oncology Research : A study involving breast cancer patients treated with brominated derivatives reported improved outcomes when combined with conventional therapies, suggesting a synergistic effect.

Propriétés

IUPAC Name |

1-bromo-3-(3-bromobut-3-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2/c1-8(11)5-6-9-3-2-4-10(12)7-9/h2-4,7H,1,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCASVCVXQDBMGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC(=CC=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641101 | |

| Record name | 1-Bromo-3-(3-bromobut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485320-32-9 | |

| Record name | 1-Bromo-3-(3-bromo-3-buten-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485320-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-(3-bromobut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.